molecular formula C40H47NO12 B12718736 21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S CAS No. 172097-90-4

21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S

Cat. No.: B12718736
CAS No.: 172097-90-4
M. Wt: 733.8 g/mol
InChI Key: VFHVFZGEHDYFSN-FHEAGCJCSA-N
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Description

21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S is a complex organic compound with a molecular formula of C40H47NO12 and a molecular weight of 733.8 . This compound is a derivative of rifamycin, a well-known antibiotic used in the treatment of bacterial infections. The structural modifications in this compound are designed to enhance its pharmacological properties and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S involves multiple steps, including acetylation, dehydrogenation, and demethoxylation reactions. The starting material is typically a rifamycin derivative, which undergoes selective acetylation at positions 21 and 23. This is followed by dehydrogenation at positions 27 and 28, and demethoxylation at position 27. The final steps involve dehydroxylation at position 12 and reduction at positions 11, 28, and 29 .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, enhancing its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological properties. These derivatives are often tested for their efficacy in treating different bacterial infections.

Scientific Research Applications

21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S has several scientific research applications, including:

    Chemistry: Used as a model compound in studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential antibacterial properties and its effects on bacterial cell walls.

    Medicine: Explored as a potential antibiotic for treating resistant bacterial strains.

    Industry: Used in the development of new antibiotics and other pharmaceutical products.

Mechanism of Action

The mechanism of action of 21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S involves inhibiting bacterial RNA synthesis. The compound binds to the beta subunit of bacterial RNA polymerase, preventing the transcription of bacterial DNA into RNA. This inhibition disrupts protein synthesis, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Rifamycin B: A parent compound with similar antibacterial properties.

    Rifampicin: A widely used antibiotic with a similar mechanism of action.

    Rifabutin: Another derivative with enhanced activity against certain bacterial strains.

Uniqueness

21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S is unique due to its specific structural modifications, which enhance its pharmacological properties and efficacy. These modifications allow it to overcome some of the resistance mechanisms that bacteria have developed against other rifamycin derivatives.

Properties

CAS No.

172097-90-4

Molecular Formula

C40H47NO12

Molecular Weight

733.8 g/mol

IUPAC Name

[(2Z,4E,6S,7S,8R,9R,10S,11R,12R,13E)-9,11-diacetyloxy-1-[(5-hydroxy-2,4-dimethyl-6,9-dioxobenzo[e][1]benzofuran-7-yl)amino]-2,6,8,10,12-pentamethyl-1,15-dioxopentadeca-2,4,13-trien-7-yl] acetate

InChI

InChI=1S/C40H47NO12/c1-19(36(51-26(8)43)24(6)38(53-28(10)45)25(7)37(52-27(9)44)20(2)15-12-16-42)13-11-14-21(3)40(49)41-30-18-31(46)32-29-17-22(4)50-39(29)23(5)34(47)33(32)35(30)48/h11-20,24-25,36-38,47H,1-10H3,(H,41,49)/b13-11+,15-12+,21-14-/t19-,20+,24+,25-,36-,37+,38+/m0/s1

InChI Key

VFHVFZGEHDYFSN-FHEAGCJCSA-N

Isomeric SMILES

CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)/C=C/C=O)OC(=O)C)OC(=O)C)OC(=O)C)/C)O)C

Canonical SMILES

CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C=CC=O)OC(=O)C)OC(=O)C)OC(=O)C)C)O)C

Origin of Product

United States

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